molecular formula C19H14ClN3O2 B11670205 6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one

6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one

Cat. No.: B11670205
M. Wt: 351.8 g/mol
InChI Key: YVNKQXNAWSEMMX-UHFFFAOYSA-N
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Description

6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one is a complex organic compound with a unique structure that includes a pyrimidoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position, often using hydroxylating agents under controlled conditions.

    Substitution with 2,4-dimethylphenyl group: This step involves the substitution reaction where the 2,4-dimethylphenyl group is introduced, typically using a Grignard reagent or similar organometallic compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or ammonia.

    Hydroxylation and Alkylation: Additional hydroxylation or alkylation can be performed to modify the hydroxyl group or introduce new alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one include:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H14ClN3O2/c1-10-6-7-15(11(2)8-10)23-16-5-3-4-14(20)12(16)9-13-17(23)21-19(25)22-18(13)24/h3-9H,1-2H3,(H,22,24,25)

InChI Key

YVNKQXNAWSEMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C

Origin of Product

United States

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